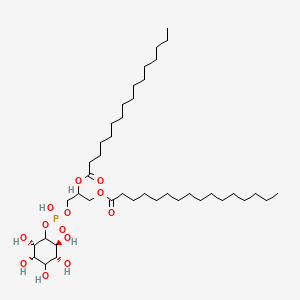
Dipalmitoyl-ptdin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipalmitoyl-ptdin, also known as this compound, is a useful research compound. Its molecular formula is C41H79O13P and its molecular weight is 811 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Research
Role in Membrane Dynamics:
Dipalmitoyl-phosphatidylinositol serves as a crucial component in studies of membrane dynamics and cellular signaling. Its structural properties allow it to mimic natural phospholipids, making it an ideal candidate for examining lipid-protein interactions and membrane trafficking processes. For instance, synthetic analogues of phosphatidylinositol are utilized to study the recruitment of peripheral proteins to membranes and the subsequent membrane deformation that occurs during cellular signaling events .
Stabilization of Lipid Probes:
The compound's stability against hydrolysis by phosphatases makes it valuable for developing lipid probes that can be used in real-time monitoring of cellular processes. Researchers have created metabolically stabilized analogues that resist dephosphorylation, allowing for extended observation of lipid dynamics within the Golgi network .
Cellular Signaling
Phosphoinositide Signaling Pathways:
Dipalmitoyl-phosphatidylinositol is integral to phosphoinositide signaling pathways, which are essential for various cellular functions such as growth, differentiation, and apoptosis. This compound can be used to explore how changes in lipid composition affect signaling cascades and cellular responses. For example, studies have shown that phosphatidylinositol 4-phosphate derivatives can influence protein recruitment and vesicle formation during secretion processes .
Research on Enzyme Interactions:
The interaction of dipalmitoyl-phosphatidylinositol with enzymes such as phospholipase C has been extensively studied. These interactions are critical for understanding how lipid modifications can regulate enzyme activity and cellular calcium signaling, which is vital for various physiological processes .
Therapeutic Applications
Drug Delivery Systems:
In recent years, dipalmitoyl-phosphatidylinositol has been explored as a component in drug delivery systems. Its ability to form liposomes and other nanocarriers allows for targeted delivery of therapeutic agents, particularly in cancer treatment. The liposomal formulations can encapsulate drugs, enhancing their bioavailability and reducing systemic toxicity .
Antitumor Activity:
Research has indicated that compounds related to dipalmitoyl-phosphatidylinositol exhibit antitumor properties. By leveraging its structural characteristics, scientists are investigating how these compounds can inhibit tumor growth or enhance the efficacy of existing chemotherapeutic agents .
Case Studies
特性
CAS番号 |
62742-56-7 |
|---|---|
分子式 |
C41H79O13P |
分子量 |
811 g/mol |
IUPAC名 |
[2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33?,36?,37-,38+,39-,40-,41?/m0/s1 |
InChIキー |
IBUKXRINTKQBRQ-OPOUFWBCSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
dipalmitoyl phosphatidylinositol dipalmitoyl-PtdIn |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















